![molecular formula C25H28N2 B172027 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine CAS No. 16896-82-5](/img/structure/B172027.png)
1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is a synthetic compound. It is a derivative of piperazine, a class of novel heterocycles that have been widely used in biological screening resulting in numerous applications . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine derivatives involves reactions of 1-benzhydryl-piperazine with different sulfonyl chlorides containing aliphatic, substituted aromatic, and heterocyclic groups . Another method involves the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis
The molecular formula of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is C25H28N2. The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis
The title compounds were evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . Compound 12h showed moderate ACE inhibitor activity as compared to the standard, angiotensin-converting enzyme inhibitor .Wissenschaftliche Forschungsanwendungen
Cancer Research
1-Benzhydryl-piperazine derivatives have shown promise in cancer research. Specifically, 1-benzhydryl-sulfonyl-piperazine derivatives were investigated for their effectiveness in inhibiting breast cancer cell proliferation, particularly MDA-MB-231 human breast cancer cells. One compound in this series demonstrated significant inhibitory activity (Ananda Kumar et al., 2007).
Antimicrobial Applications
These compounds have been tested for their antibacterial and antifungal properties. Hydrazones of 1-benzhydryl-4-aminopiperazines showed activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis, and exhibited a broad spectrum of inhibitory actions (Yung et al., 1971). Another study synthesized 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs, which showed activity against various bacterial strains, including Clostridium perfringens (Yung et al., 1978).
Anticonvulsant Activity
Certain derivatives of 1-benzhydryl-piperazine were explored for their anticonvulsant properties. N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-dione exhibited effectiveness in animal models of epilepsy, with some showing higher potency and lower neurotoxicity compared to standard antiepileptic drugs (Rybka et al., 2016).
Crystallography and Structural Analysis
The crystal structures of various 1-benzhydryl-piperazine derivatives have been studied to understand their molecular configuration. These analyses provide valuable insights into the structural aspects of these compounds, which is crucial for their pharmacological applications (Naveen et al., 2007).
Potential Antihypertensive Effects
Optically active derivatives of 1-benzhydryl-piperazine were synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats, indicating potential applications in cardiovascular therapeutics (Ashimori et al., 1991).
Antipsychotic Research
Compounds derived from 1-benzhydryl-piperazine were investigated for their potential as atypical antipsychotics. These studies aimed to optimize potency and oral bioavailability, with some compounds showing promise in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antibacterial Activity in Agriculture
1-Benzhydryl-sulfonyl-piperazine derivatives were evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants, demonstrating the potential for agricultural applications (Vinaya et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is the Angiotensin I-converting enzyme (ACE) . ACE is a multifunctional, zinc-containing enzyme that is located in different tissues mainly in the lungs, including vascular endothelial cells, epithelial kidney cells, testicular Leydig cells, and brain neuron cells .
Mode of Action
The physiological action of ACE includes the conversion of inactive decapeptide, angiotensin I, to a potent vasopressor octapeptide, angiotensin II, which is involved in increasing blood pressure through G-protein-coupled signaling mechanisms and also inactivates bradykinin . Hence, inhibition of ACE by 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine leads to a decrease in the concentration of angiotensin II and consequently reduces blood pressure .
Result of Action
The result of the action of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is a reduction in blood pressure due to its ACE inhibitory activity . This can be beneficial in the treatment of cardiovascular diseases like hypertension, congestive heart failure, diabetic nephropathy, chronic renal failure, systemic sclerosis, left ventricular systolic dysfunction, and acute myocardial infarction .
Eigenschaften
IUPAC Name |
1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNOZWCKPABFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine | |
CAS RN |
16896-82-5 |
Source


|
| Record name | 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

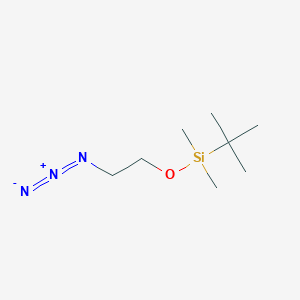
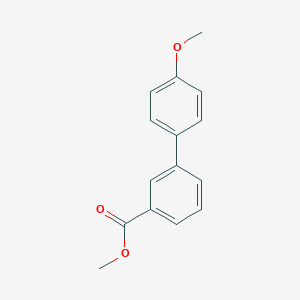
![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)
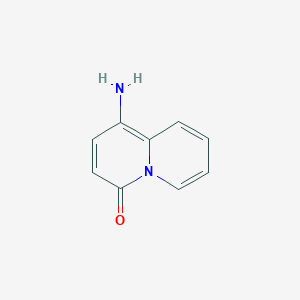
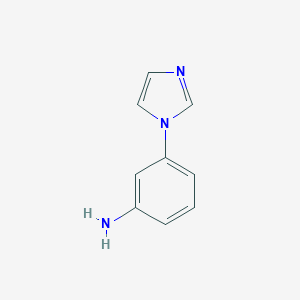
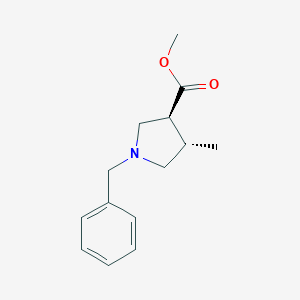

![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)
![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)
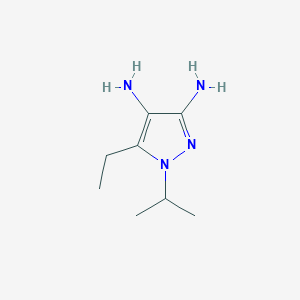
![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)